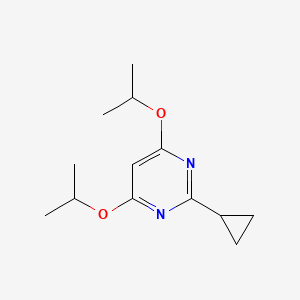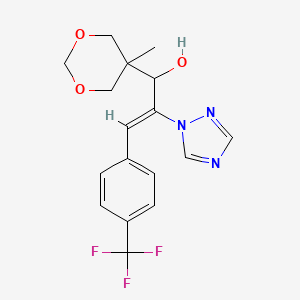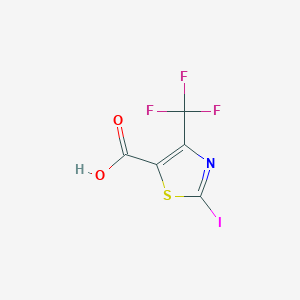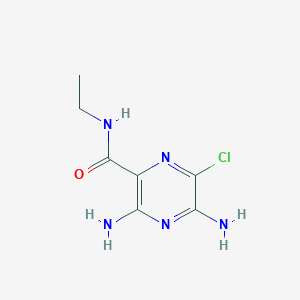
3,5-Diamino-6-chloro-N-ethylpyrazine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Diamino-6-chloro-N-ethylpyrazine-2-carboxamide: is a nitrogen-containing heterocyclic compound It features a pyrazine ring substituted with amino groups at positions 3 and 5, a chlorine atom at position 6, and an ethyl group attached to the carboxamide at position 2
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-diamino-6-chloro-N-ethylpyrazine-2-carboxamide typically involves the following steps:
Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through cyclization reactions involving appropriate precursors such as 2,3-diaminopyrazine.
Substitution Reactions:
Amination: The amino groups at positions 3 and 5 can be introduced through nucleophilic substitution reactions using ammonia or amines.
Carboxamide Formation: The carboxamide group at position 2 can be introduced through amidation reactions using ethylamine and appropriate carboxylic acid derivatives.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of nitro or hydroxyl derivatives.
Reduction: Reduction reactions can convert the chlorine atom to a hydrogen atom or the carboxamide group to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles such as hydroxyl, methoxy, or amino groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed.
Substitution: Nucleophiles like sodium hydroxide, methanol, or ammonia can be used under appropriate conditions.
Major Products:
Oxidation: Formation of 3,5-diamino-6-hydroxy-N-ethylpyrazine-2-carboxamide.
Reduction: Formation of 3,5-diamino-N-ethylpyrazine-2-carboxamide.
Substitution: Formation of 3,5-diamino-6-methoxy-N-ethylpyrazine-2-carboxamide.
科学的研究の応用
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry for catalysis.
Material Science: It can be incorporated into polymers to enhance their properties.
Biology:
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes due to its structural features.
Medicine:
Drug Development: It can serve as a lead compound for the development of new pharmaceuticals, particularly in the treatment of diseases involving nitrogen metabolism.
Industry:
Dye Synthesis: The compound can be used in the synthesis of dyes and pigments due to its chromophoric properties.
作用機序
The mechanism of action of 3,5-diamino-6-chloro-N-ethylpyrazine-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The amino groups can form hydrogen bonds with active sites, while the chlorine atom and carboxamide group can participate in hydrophobic interactions and coordination with metal ions. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.
類似化合物との比較
- 3,5-Diamino-6-chloropyrazine-2-carboxamide
- 3,5-Diamino-6-methoxy-N-ethylpyrazine-2-carboxamide
- 3,5-Diamino-6-hydroxy-N-ethylpyrazine-2-carboxamide
Comparison:
- Structural Differences: The presence of different substituents (chlorine, methoxy, hydroxyl) at position 6 can significantly alter the compound’s reactivity and interaction with molecular targets.
- Unique Properties: 3,5-diamino-6-chloro-N-ethylpyrazine-2-carboxamide is unique due to the combination of chlorine and ethyl groups, which can enhance its stability and specificity in biological systems.
特性
分子式 |
C7H10ClN5O |
|---|---|
分子量 |
215.64 g/mol |
IUPAC名 |
3,5-diamino-6-chloro-N-ethylpyrazine-2-carboxamide |
InChI |
InChI=1S/C7H10ClN5O/c1-2-11-7(14)3-5(9)13-6(10)4(8)12-3/h2H2,1H3,(H,11,14)(H4,9,10,13) |
InChIキー |
FPLIWXBQBNLRRH-UHFFFAOYSA-N |
正規SMILES |
CCNC(=O)C1=C(N=C(C(=N1)Cl)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


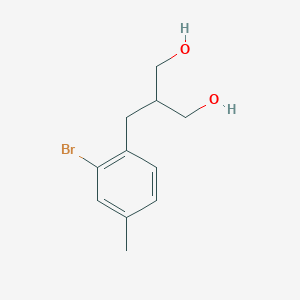
![[1,2,4]Triazolo[4,3-b]pyridazin-7-amine](/img/structure/B13097252.png)
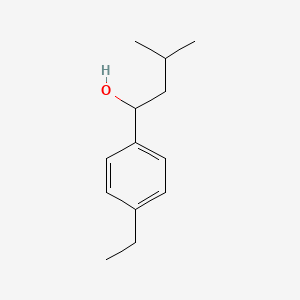
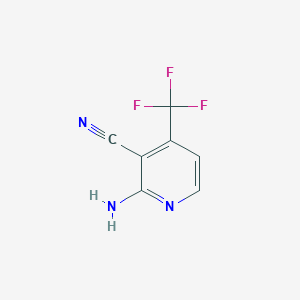
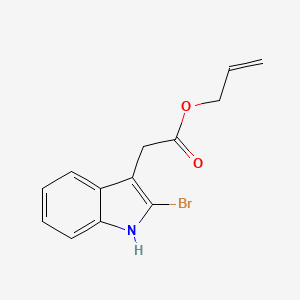
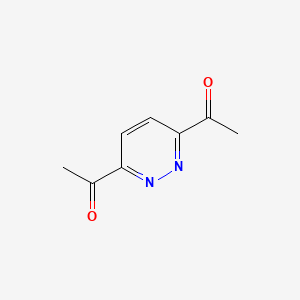
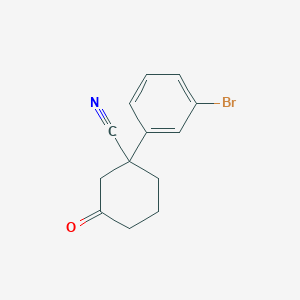
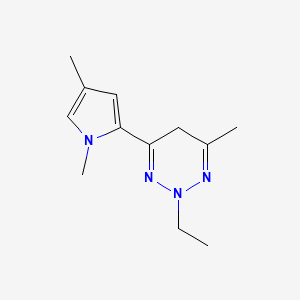
![11B-Benzyl-9-hydroxy-5,6,7,11B-tetrahydro-1H-dibenzo[A,C][7]annulen-3(2H)-one](/img/structure/B13097292.png)
![3-Methylisoxazolo[3,4-d]pyridazin-7-ol](/img/structure/B13097304.png)
